Magnocurarine
Overview
Description
Magnocurarine is a natural alkaloid derived from the bark of Magnolia officinalis, a plant commonly used in traditional Chinese medicine . This compound belongs to the isoquinoline class of alkaloids and is known for its curare-like properties, which have been studied for their potential pharmacological applications .
Mechanism of Action
Target of Action
Magnocurarine, a natural compound isolated from Magnolia obovata , is known to exhibit curare-like action . Curare is a term for a variety of plant extract alkaloids that have been used as arrow poisons due to their muscle relaxant properties. The primary targets of curare-like compounds are the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. These receptors play a crucial role in transmitting signals from motor neurons to muscles.
Mode of Action
This compound, like other curare-like compounds, is believed to act as a competitive antagonist at the nAChRs . It binds to these receptors without activating them, thereby blocking the binding of acetylcholine, a neurotransmitter responsible for muscle contraction. This blockage inhibits the transmission of nerve impulses to the muscles, leading to muscle relaxation and potentially paralysis.
Pharmacokinetics
It is known that this compound is readily soluble in water , which suggests that it could be well-absorbed in the body
Result of Action
The primary result of this compound’s action is muscle relaxation, due to its inhibition of acetylcholine-mediated signal transmission at the neuromuscular junction . This can lead to a decrease in muscle tone and potentially paralysis, depending on the dose and exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnocurarine can be synthesized through various chemical reactions involving isoquinoline derivatives. The synthesis typically involves the methylation of coclaurine, followed by hydroxylation and methoxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from the bark of Magnolia officinalis. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of alkaloids.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its curare-like properties, which may have applications in neuromuscular blocking and anesthesia.
Industry: Used in the development of pharmaceuticals and as a standard in quality control of herbal products.
Comparison with Similar Compounds
Magnoflorine: Another isoquinoline alkaloid with similar pharmacological properties.
Roemerine: An alkaloid with structural similarities to magnocurarine.
Oblongine: A compound with comparable biological activities.
Uniqueness: this compound is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potent neuromuscular blocking effects. Its distinct chemical structure also sets it apart from other similar alkaloids .
Properties
IUPAC Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWOXNLVWMXBRD-QGZVFWFLSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NO3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218199 | |
Record name | Magnocurarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6801-40-7 | |
Record name | Magnocurarine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6801-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnocurarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnocurarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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